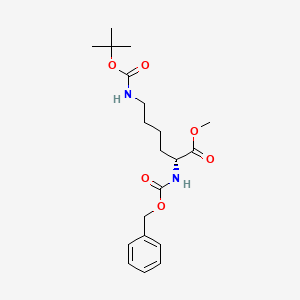

Z-D-Lys(boc)-ome

CAS No.: 84559-78-4

Cat. No.: VC6426515

Molecular Formula: C20H30N2O6

Molecular Weight: 394.468

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84559-78-4 |

|---|---|

| Molecular Formula | C20H30N2O6 |

| Molecular Weight | 394.468 |

| IUPAC Name | methyl (2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |

| Standard InChI | InChI=1S/C20H30N2O6/c1-20(2,3)28-18(24)21-13-9-8-12-16(17(23)26-4)22-19(25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3,(H,21,24)(H,22,25)/t16-/m1/s1 |

| Standard InChI Key | ZJWQKFBUQSKZOS-MRXNPFEDSA-N |

| SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Z-D-Lys(boc)-ome is characterized by a hexanoate backbone with dual protection:

-

Z-group (Benzyloxycarbonyl): Shields the α-amino group, enabling selective deprotection under mild acidic conditions (e.g., hydrogenolysis) .

-

Boc-group (tert-Butoxycarbonyl): Protects the ε-amino group, removable via strong acids like trifluoroacetic acid (TFA) .

-

Methyl ester: Stabilizes the C-terminal carboxyl group, hydrolyzable under basic conditions to yield free carboxylic acids .

The compound’s stereochemistry is defined by the D-lysine configuration, critical for mimicking natural D-amino acid-containing peptides in therapeutic agents .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 84559-78-4 | |

| Molecular Formula | ||

| Molecular Weight | 394.5 g/mol | |

| Optical Rotation | (1% in MeOH) |

Synthetic Pathways and Optimization

Stepwise Synthesis

Z-D-Lys(boc)-ome is synthesized via multi-step protocols involving:

-

Amino Group Protection:

-

Deprotection and Coupling:

Table 2: Representative Synthesis Steps

| Step | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1 | Z-Cl, Boc₂O, NaOH | Z-D-Lys(Boc)-OH | N/A | |

| 2 | CH₃OH, HCl | Z-D-Lys(Boc)-OMe | N/A | |

| 3 | LiOH (0°C) | Z-D-Lys(Boc)-OH | N/A |

Conformational Analysis and Spectroscopic Insights

NMR and FTIR Studies

Research by Ibrahim et al. on analogous pseudopeptides (e.g., Boc-D-Lys(z)-azaPhe-Lys(z)-OMe) revealed:

-

Intramolecular Hydrogen Bonding: NH protons of Lys2 form hydrogen bonds with Boc carbonyls (, 2.89–2.91 Å), stabilizing β-turn conformations .

-

Solvent-Dependent Shifts: NMR in CDCl₃/DMSO-d₆ mixtures showed sensitivity of NH protons to solvent polarity, indicating partial solvent exposure .

Computational Modeling

Molecular dynamics simulations of Z-D-Lys(boc)-ome derivatives demonstrated:

-

β-Turn Propensity: Pseudocyclic structures with 10–13 atoms arise from CO(Z)⋯NH(azaPhe) interactions, favoring helical motifs in peptides .

-

Dihedral Angle Deviations: ϕ₁ = 128.4°, ψ₁ = −64.94° in Boc-D-Lys(z)-azaPhe-Lys(z)-OMe suggest conformational flexibility .

Applications in Pharmaceutical and Biotechnology

Peptide Synthesis

Z-D-Lys(boc)-ome serves as a building block for:

-

Orthogonal Protection Strategies: Sequential deprotection of Z and Boc groups enables site-specific functionalization .

-

Chiral Peptide Libraries: Its D-configuration aids in synthesizing enantiomeric peptides for protease resistance and enhanced bioavailability .

Drug Delivery Systems

-

Bioconjugation: The methyl ester is hydrolyzed in vivo to carboxylate, facilitating covalent attachment to nanoparticles or antibodies .

-

Prodrug Design: Ester prodrugs of antiviral agents (e.g., HIV protease inhibitors) leverage its stability in plasma .

Cancer Therapeutics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume